2-(2,2,2-Trifluoroethoxy)aniline
Overview
Description
2-(2,2,2-Trifluoroethoxy)aniline is an organic compound with the molecular formula C8H8F3NO It is characterized by the presence of a trifluoroethoxy group attached to an aniline moiety
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its potential use in the synthesis of pharmaceutical agents, particularly those requiring fluorinated aromatic compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)aniline in chemical reactions is complex and depends on the specific reaction. For example, in the iron porphyrin-catalyzed N-trifluoroethylation of anilines, the reaction proceeds via a cascade of diazotization and N-trifluoroethylation reactions .
Safety and Hazards
Future Directions
The future directions for 2-(2,2,2-Trifluoroethoxy)aniline are largely dependent on ongoing research and development in the field of organic chemistry. Given its unique properties and potential applications, it is likely that this compound will continue to be the subject of scientific investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)aniline typically involves the reaction of 2-chloroaniline with 2,2,2-trifluoroethanol in the presence of a base. A common method includes the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitro-2-(2,2,2-trifluoroethoxy)aniline.
Reduction: this compound derivatives with modified amino groups.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an amino group.
2-(2,2,2-Trifluoroethoxy)phenol: Contains a hydroxyl group instead of an amino group.
2-(2,2,2-Trifluoroethoxy)benzaldehyde: Features an aldehyde group in place of the amino group.
Uniqueness
2-(2,2,2-Trifluoroethoxy)aniline is unique due to the presence of both an aniline moiety and a trifluoroethoxy group. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, which are not observed in its analogs. These properties make it particularly useful in applications requiring robust and stable compounds.
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKIVGTUYSNUPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380381 | |
Record name | 2-(2,2,2-trifluoroethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57946-60-8 | |
Record name | 2-(2,2,2-trifluoroethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,2,2-Trifluoroethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 2-(2,2,2-Trifluoroethoxy)aniline as described in the research?
A1: The synthesis of this compound involves a two-step process []:
Q2: How was the synthesized this compound characterized in the study?
A2: The researchers used ¹H NMR (Proton Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy to confirm the structure of the synthesized this compound []. These techniques provide information about the hydrogen environments and functional groups present in the molecule, respectively, allowing for structural elucidation.
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